molecular formula C16H14N6O B5412456 7-(4-isopropylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(4-isopropylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5412456
M. Wt: 306.32 g/mol
InChI Key: AVTGIPYCFMECJC-UHFFFAOYSA-N
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Description

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors . [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

A series of adenosine receptor antagonists bearing a reactive linker was developed. It was substituted at the 5 position with reactive linkers of different lengths. Then, these compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .


Molecular Structure Analysis

The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .


Chemical Reactions Analysis

Functionalization of these derivatives is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .


Physical and Chemical Properties Analysis

The azo compound 10 has a remarkable measured density of 1.91 g cm^−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s^−1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

Mechanism of Action

These compounds were evaluated for their binding at the four adenosine receptor subtypes. Different affinity and selectivity profiles were observed towards hA1, hA2A and hA3 adenosine receptors .

Future Directions

The results obtained pave the way for the development of more potent conjugable and conjugated ligands targeting these membrane receptors . Attempts were made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) .

Properties

IUPAC Name

11-(4-propan-2-ylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-10(2)11-3-5-12(6-4-11)21-8-7-13-14(15(21)23)19-20-16-17-9-18-22(13)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTGIPYCFMECJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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